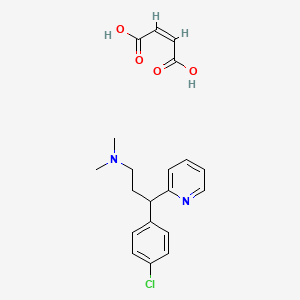

3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-aminium (2Z)-3-carboxyprop-2-enoate

説明

特性

Key on ui mechanism of action |

Chlorpheniramine binds to the histamine H1 receptor. This blocks the action of endogenous histamine, which subsequently leads to temporary relief of the negative symptoms brought on by histamine. Antihistamines used in the treatment of allergy act by competing with histamine for H1-receptor sites on effector cells. They thereby prevent, but do not reverse, responses mediated by histamine alone. Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus. Also, the anticholinergic actions of most antihistamines provide a drying effect on the nasal mucosa. /Antihistamines/ H1 antagonists inhibit most responses of smooth muscle to histamine. Antagonism of the constrictor action of histamine on respiratory smooth muscle is easily shown in vivo and in vitro. /Histamine Antagonists: H1 Antagonists/ H1 antagonists strongly block the action of histamine that results in increased permeability and formation of edema and wheal. /Histamine Antagonists: H1 Antagonists/ Within the vascular tree, the H1 antagonists inhibit both the vasoconstrictor effects of histamine and, to a degree, the more rapid vasodilator effects that are mediated by H1 receptors on endothelial cells. Residual vasodilatation reflects the involvement of H2 receptors on smooth muscle and can be suppressed only by the concurrent administration of an H2 antagonist. Effects of the histamine antagonists on histamine induced changes in systemic blood pressure parallel these vascular effects. /Histamine Antagonists: H1 Antagonists/ Many of the H1 antagonists tend to inhibit responses to acetylcholine that are mediated by muscarinic receptors. These atropine like actions are sufficiently prominent in some of the drugs to be manifest during clinical usage ... . /Histamine Antagonists: H1 Antagonists/ |

|---|---|

CAS番号 |

113-92-8 |

分子式 |

C20H23ClN2O4 |

分子量 |

390.9 g/mol |

IUPAC名 |

[3-(4-chlorophenyl)-3-pyridin-2-ylpropyl]-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate |

InChI |

InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChIキー |

DBAKFASWICGISY-BTJKTKAUSA-N |

異性体SMILES |

C[NH+](C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)[O-])\C(=O)O |

正規SMILES |

C[NH+](C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)[O-])C(=O)O |

外観 |

White crystalline solid. |

沸点 |

142 °C @ 1.0 MM HG |

Color/Form |

OILY LIQUID |

melting_point |

130 - 135 °C |

他のCAS番号 |

113-92-8 |

物理的記述 |

Solid |

ピクトグラム |

Corrosive; Acute Toxic; Irritant; Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

24380-14-1 |

賞味期限 |

SENSITIVE TO LIGHT. /MALEATE/ |

溶解性 |

UV max absorption (water): 261 nm (E=5760), Solubility in mg/ml at 25 °C: Ethanol 330; chloroform 240; water 160; methanol 130; pH of a 2% aqueous solution about 5 /Maleate/ 160.0 mg/mL at 25 °C |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Aller-Chlor Antihistaminico Llorens Chlo-Amine Chlor-100 Chlor-Trimeton Chlor-Tripolon Chlorphenamine Chlorpheniramine Chlorpheniramine Maleate Chlorpheniramine Tannate Chlorpro Chlorprophenpyridamine Chlorspan 12 Chlortab-4 Cloro-Trimeton Efidac 24 Kloromin Maleate, Chlorpheniramine Piriton Tannate, Chlorpheniramine Teldrin |

製品の起源 |

United States |

準備方法

Synthesis via 2-(4-chlorophenyl)-2-(pyridine-2-yl)acetonitrile Intermediate

A significant improvement in the synthesis of chlorpheniramine maleate involves the preparation and purification of a key intermediate, 2-(4-chlorophenyl)-2-(pyridine-2-yl)acetonitrile (INT1). Patent CN112645869A describes this improved method:

Process Steps:

- Reaction of chlorobenzonitrile with 2-halopyridine under sodium amide action to obtain the crude intermediate

- Addition of an organic solvent to extract and primarily purify the intermediate

- Dissolution of the purified intermediate in ethyl acetate

- Addition of hydrogen chloride in ethyl acetate to form a solid hydrochloride precipitate that is easier to purify

Table 1: Experimental Procedure for 2-(4-chlorophenyl)-2-(pyridine-2-yl)acetonitrile Synthesis

| Step | Reagents and Conditions | Parameters |

|---|---|---|

| 1 | p-Chlorobenzeneacetonitrile (90.95g, 1.0eq), toluene (455mL), NaNH₂ (51.49g, 2.2eq) | Reaction at 25-30°C for 30 minutes |

| 2 | 2-bromopyridine (104.28g, 1.1eq) added dropwise | Temperature maintained at 25-30°C |

| 3 | Water (180mL) for quenching | Stirring for 30 minutes |

| 4 | Ethyl acetate (270mL) for extraction and separation | Organic phase concentrated |

| 5 | Ethyl acetate (15V) added to the organic phase | - |

| 6 | Hydrogen chloride ethyl acetate solution (0.8M, 1.0eq) added dropwise | Stirring in ice-water bath |

| 7 | Filtration, washing with ethyl acetate, addition of methyl t-butyl ether (10V) | Pulping for 1 hour |

| 8 | Final filtration and natural drying | Refined product: 150g, 95% purity |

This method offers significant advantages over traditional approaches, specifically:

- Simple operation steps

- Lower equipment requirements

- Easier purification via hydrochloride salt formation

- Higher product purity

- Suitability for industrial scale production

Improved Preparation Methods

Continuous Process Using p-chlorobenzonitrile and 2-bromopyridine

Patent CN114835637B presents an efficient process that improves overall yield and purity through a continuous reaction pathway:

Process Flow:

- Reaction of p-chlorobenzonitrile and 2-bromopyridine under sodium amide action to generate intermediate 1

- Direct addition of N,N-dimethyl chloroethane hydrochloride to the reaction liquid to generate intermediate 2

- Treatment of intermediate 2 with strong alkali (sodium hydroxide) to generate chlorpheniramine

- Salt formation with maleic acid in absolute ethyl alcohol to obtain chlorpheniramine maleate

Table 2: Reaction Parameters for Continuous Process Method

| Parameter | Value/Condition | Notes |

|---|---|---|

| Mass ratio of N,N-dimethyl chloroethane hydrochloride to p-chlorobenzonitrile | 1:1 | Critical for optimal yield |

| Mass ratio of sodium hydroxide to p-chloroacetonitrile | 1.8:1 | For strong alkali hydrolysis step |

| Reaction temperature for alkali hydrolysis | 110-120°C | Maintained for 8 hours |

| Mass ratio of chlorpheniramine to maleic acid | 6.4:2.7 | For salt formation |

| Recrystallization solvent | Absolute ethyl alcohol | Refluxed at 75-80°C |

| Final product purity | >99% | Significantly higher than traditional methods |

| Overall weight yield | ~160% | Substantially improved efficiency |

This process offers several advantages:

Three-step Reaction Method from Benzyl Chloride Halogen

Patent CN110372578A describes a novel three-step reaction method:

Synthesis Route:

- Synthesis of 2-p-chlorobenzyl pyridine:

- Benzyl chloride halogen reacts with 2-halogen pyridine under acid conditions

- Reaction catalyzed by cobalt and manganese reducing agent

Synthesis of chlorpheniramine:

- 2-p-chlorobenzyl pyridine reacts with N,N-dimethyl halogen ethane under sodium amide action

Salt formation with maleic acid to obtain chlorpheniramine maleate

A key advantage of this method is the innovative approach to obtaining the 2-p-chlorobenzyl pyridine intermediate using coupling reaction:

"A kind of completely new 2-p-chlorobenzyl pyridine synthesis thinking is provided, innovatively obtains the [intermediate] with purity in high yield using coupling reaction... compared to existing common Friedel-Crafts thinking, there is yield advantage high, reaction condition is mild."

The process also simplifies post-reaction handling:

"After the reaction was completed, need to only be filtered, washed and dried step can put into the solution of 2-p-chlorobenzyl pyridine and N,N-dimethyl halogen ethane react, without removal solvent and again crystallization."

Experimental Example:

In one implementation, the method produced chlorpheniramine maleate with 98% purity and 58% yield by:

- Adding Sodamide (7.8g, 0.2mol) to 50mL toluene

- Adding 2-p-chlorobenzyl pyridine toluene solution and heating to reflux

- Adding N,N-dimethylamine base chloroethanes (21.4g, 0.2mol) dropwise

- Refluxing for 6 hours followed by cooling and filtration

- Recovering toluene under reduced pressure and salt formation with maleic acid

- Recrystallization using ethyl alcohol

Four-step Process via 2-chloro-N,N-dimethylethanamine

A four-step synthesis process detailed in research literature involves:

Step 1: Preparation of 2-chloro-N,N-dimethylethanamine (4)

- 2-(dimethylamino)ethanol (DMAE) (2g, 1.3mol) is reacted with thionyl chloride (0.12g, 0.05mol)

- Reaction conducted in anhydrous methanol (10mL) and O-xylene (5mL)

- Reflux conditions maintained for 5 hours

- Produces 2-chloro-N,N-dimethylethanamine hydrochloride (DMC.HCl)

Step 2: Treatment of DMC.HCl with caustic soda lye to obtain free 2-chloro-N,N-dimethylethanamine

The subsequent steps involve further reactions to produce chlorpheniramine and final salt formation with maleic acid.

Purification Techniques

Traditional Purification Methods and Their Limitations

Several approaches have historically been used for purifying chlorpheniramine intermediates:

Table 3: Comparison of Traditional Purification Methods

As noted in patent CN112645869A: "The above-mentioned patents and the methods reported in the literature are mostly purified by column chromatography or reduced pressure distillation, and some crude products are directly applied to the next reaction without purification."

Improved Purification Approaches

Recent innovations have focused on addressing the purification challenges:

Salt Formation for Easier Purification:

Extraction-Based Purification:

Direct Process Integration:

Salt Formation with Maleic Acid

The final step in all preparation methods involves the salt formation between chlorpheniramine and maleic acid:

General Procedure:

- Dissolving chlorpheniramine and maleic acid in absolute ethyl alcohol

- Stirring for approximately 2 hours at room temperature

- Filtering and collecting the precipitate

- Recrystallization in absolute ethyl alcohol with heating to 75-80°C for complete dissolution

- Cooling to 0-10°C and maintaining temperature for 1 hour

- Final filtration and drying to obtain pure chlorpheniramine maleate

Specific Example from Patent CN114835637B:

"Adding chlorpheniramine (1600g) and maleic acid (675g) into 2800mL absolute ethyl alcohol, stirring for 2h at room temperature, filtering, collecting filter cake, adding into 3450mL absolute ethyl alcohol, heating to 75-80°C for refluxing and clearing, cooling to 0-10°C, preserving heat for 1h, filtering, and drying to obtain chlorpheniramine maleate and white solid 1664g."

Comparison of Different Preparation Methods

Table 4: Comparative Analysis of Chlorpheniramine Maleate Preparation Methods

Industrial Scale Production Considerations

Several factors influence the selection of preparation methods for industrial-scale production:

Raw Material Considerations:

Process Efficiency:

Equipment Requirements:

Environmental and Safety Factors:

Product Quality:

The continuous process method described in patent CN114835637B specifically addresses industrial production requirements, noting: "The process is characterized in that materials are continuously fed or the acid-base property of the self structure of the intermediate is utilized to enable the intermediate to enter a water phase, the purpose of removing process impurities is achieved through extraction, the purity of the final chlorpheniramine maleate finished product can reach more than 99%, the overall weight yield can reach about 160%, the effect of reducing cost and enhancing efficiency is achieved..."

化学反応の分析

Types of Reactions: Chlorpheniramine maleate undergoes various types of chemical reactions, including:

Oxidation: Chlorpheniramine can be oxidized to form various metabolites.

Reduction: Reduction reactions can modify the structure of chlorpheniramine, leading to different derivatives.

Substitution: Chlorpheniramine can undergo substitution reactions, particularly at the aromatic ring or the amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.

Major Products: The major products formed from these reactions include various chlorpheniramine derivatives and metabolites, which can have different pharmacological properties .

科学的研究の応用

Chlorpheniramine maleate has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studies of antihistamine synthesis and reaction mechanisms.

Biology: Chlorpheniramine maleate is used in research on histamine receptors and their role in allergic reactions.

Medicine: It is extensively studied for its therapeutic effects in treating allergic conditions and its pharmacokinetics.

Industry: Chlorpheniramine maleate is used in the formulation of various over-the-counter allergy medications

作用機序

Chlorpheniramine maleate exerts its effects by binding to the histamine H1 receptor, thereby blocking the action of endogenous histamine. This leads to the temporary relief of symptoms such as itching, redness, and swelling associated with allergic reactions. The compound competes with histamine for H1 receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract .

類似化合物との比較

Pharmacokinetics and Metabolism

- Absorption & Distribution : CPM is rapidly absorbed orally, with peak plasma levels at 2 hours (32.48 mµg/mL after 12 mg p.o.) and a large volume of distribution (250% of body weight), indicating extensive tissue deposition. Plasma protein binding is 72% .

- Half-life : 12–15 hours (p.o.) and 28 hours (i.v.), with prolonged plasma persistence due to enterohepatic circulation .

- Metabolism: Extensively metabolized into mono-/didesmethyl derivatives and polar metabolites, with only 33% excreted in 48 hours .

Structural and Physicochemical Properties

- Molecular Formula : C₂₀H₂₃ClN₂O₄, featuring a pyridine ring and a chlorophenyl group. Hydrogen bonding between the maleate carboxyl group and pyridinyl nitrogen stabilizes the structure .

- Analytical Methods : Quantified via HPLC , spectrophotometry , and electrochemical detection (LOD: 28 nmol/L) .

Efficacy and Pharmacodynamics

Table 1: Comparative Antihistaminic Activity

Key Findings :

- Dimethindene maleate achieves equivalent efficacy at half the dose of CPM, with significantly lower sedation (9% vs. 30%) .

- Triazoloquinazolinone derivatives (e.g., Compound II) surpass CPM in potency (72.76% vs. 71%) and reduce sedation by ~70%, highlighting improved therapeutic indices .

Pharmacokinetic and Formulation Profiles

Table 2: Pharmacokinetic and Formulation Comparisons

Key Findings :

- Tripelennamine’s association mechanism remains ambiguous .

- Controlled Release : CPM’s sustained-release formulations (e.g., NaAlg-g-MMA beads) enable 12-hour controlled delivery, enhancing compliance .

Analytical Methodologies

Table 3: Analytical Techniques for Quantification

Key Findings :

生物活性

Chlorpheniramine maleate, commonly referred to as chlorphenamine, is a first-generation antihistamine that has been utilized since the 1950s primarily for treating allergic reactions. Recent research has expanded its potential applications, revealing significant biological activities beyond its antihistaminic effects. This article explores the compound's pharmacological properties, mechanisms of action, and emerging therapeutic uses, particularly in antiviral applications.

Chlorpheniramine functions primarily as an H1 receptor antagonist , effectively blocking the action of histamine at H1 receptors. It exhibits a high binding affinity with an IC50 value of approximately 12 nM for the human H1 receptor . Additionally, chlorpheniramine has been shown to possess weak anticholinergic properties and acts as a serotonin reuptake inhibitor . Its structural characteristics contribute to its diverse pharmacological effects.

Antiviral Properties

Recent studies have highlighted chlorpheniramine's potential as an antiviral agent, particularly against SARS-CoV-2 , the virus responsible for COVID-19. Research indicates that chlorpheniramine can inhibit viral replication by interfering with key stages of the viral life cycle, including:

- Viral Adsorption : Chlorpheniramine disrupts the initial binding of the virus to host cells.

- Replication Inhibition : The compound inhibits viral RNA synthesis and replication processes.

- Direct Virucidal Activity : Chlorpheniramine can directly inactivate the virus .

Molecular docking studies suggest that chlorpheniramine interacts with essential viral proteins such as the spike protein and RNA polymerase, indicating its multitarget potential against various respiratory viruses .

Cytotoxic Effects

Chlorpheniramine has demonstrated cytotoxic effects on different cancer cell lines, including MCF-7 and MDA-MB 231 breast cancer cells. In vitro studies show that it inhibits cell proliferation in a dose-dependent manner, with IC50 values ranging from 33.4 μM to 250 μM . This suggests a possible role for chlorpheniramine in cancer therapy, although further research is necessary to elucidate its mechanisms in this context.

Anaphylaxis Reports

Despite its therapeutic benefits, chlorpheniramine can induce hypersensitivity reactions. A case study documented a 35-year-old female who experienced anaphylaxis following an intramuscular injection of chlorpheniramine. Skin tests were negative, but intradermal tests confirmed sensitivity . Another report described two cases of anaphylaxis associated with intravenous administration of chlorpheniramine, emphasizing the need for caution in its use .

Antiviral Research

A recent study explored chlorpheniramine's efficacy against COVID-19. The findings indicated that it could serve as a potential treatment option; however, clinical trials are essential to validate these results and assess safety and efficacy in human subjects .

Pharmacokinetics

Chlorpheniramine exhibits a variable elimination half-life ranging from 13.9 to 43.4 hours in adults after a single dose . This pharmacokinetic profile supports its use in both acute and chronic conditions.

Summary Table of Biological Activities

| Activity | Mechanism/Effect | IC50 Value |

|---|---|---|

| H1 Receptor Antagonism | Blocks histamine action | 12 nM |

| Cytotoxicity (MCF-7 cells) | Inhibits cell proliferation | 250 μM |

| Antiviral Activity (SARS-CoV-2) | Disrupts viral adsorption and replication | Not specified |

| Anaphylaxis Risk | Hypersensitivity reactions reported | N/A |

Q & A

Q. What are the standard analytical methods for quantifying chlorpheniramine maleate in pharmaceutical formulations?

Chlorpheniramine maleate is commonly quantified using high-performance liquid chromatography (HPLC), thin-layer chromatography-densitometry (TLC-densitometry), and fluorescence spectrophotometry. For example, fluorescence spectrophotometry with erythrosine B as a probe enables detection through fluorescence quenching caused by ion-pair complex formation . HPLC methods validated per USP guidelines involve mobile phases with phosphoric acid and glacial acetic acid titration for assay determination . TLC-densitometry offers rapid identification and quantification in multi-component formulations .

Q. How is method validation performed for chlorpheniramine maleate assays?

Validation parameters include linearity, accuracy (recovery), precision, and specificity. A validated HPLC method for simultaneous determination with codeine phosphate demonstrated linearity (r = 0.99999) in the range of 0–1.2876 μg, average recovery of 98.76%, and RSD <2% . System suitability tests, such as peak resolution and tailing factor, are critical for chromatographic methods, as outlined in USP monographs .

Q. What are the key considerations for stability-indicating methods?

Stability-indicating methods must resolve degradation products from the active ingredient. Forced degradation studies (e.g., acid/base hydrolysis, oxidation) are conducted to validate specificity. A reverse-phase HPLC method for codeine phosphate and chlorpheniramine maleate achieved baseline separation of degradation products under stress conditions .

Advanced Research Questions

Q. How can inter-laboratory variability in chlorpheniramine maleate content analysis be addressed statistically?

Non-parametric tests like the Kruskal-Wallis test are recommended for comparing data across laboratories, especially when assumptions of normality (e.g., ANOVA) are violated. A study analyzing chlorpheniramine content across 70 samples from multiple labs used these methods to assess variability, emphasizing the need to treat lab identifiers as categorical factors .

Q. What experimental designs are suitable for evaluating teratogenicity in preclinical models?

Dose-response studies in rodent models (e.g., Sprague-Dawley rats) involve administering graded doses (e.g., 20–40 mg/kg) during gestation, followed by fetal examination for malformations, resorption rates, and hemorrhages. Histological analysis using Carnoy’s fixative and alcohol dehydration is critical for tissue preservation .

Q. How can chemometric techniques enhance simultaneous determination in multi-component formulations?

Principal component regression (PCR) and partial least squares (PLS) models enable quantification of chlorpheniramine maleate alongside dexamethasone and parabens in complex matrices. These methods bypass chromatographic separation, achieving recoveries of 98–102% with RSD <2% . High-performance thin-layer chromatography (HPTLC) with densitometric detection further resolves overlapping peaks in multi-drug syrups .

Q. What electrochemical strategies improve sensitivity in biological sample analysis?

Square-wave voltammetry with anionic surfactants (e.g., sodium dodecyl sulfate) enhances electrode sensitivity by modifying charge transfer. A study demonstrated a linear range of 1.0–100 μmol/L and a detection limit of 28 nmol/L at pH 10.4, validated in pharmaceuticals and urine .

Q. How do inclusion complexes with cyclodextrins affect chlorpheniramine maleate’s physicochemical properties?

Fourier-transform infrared (FTIR) spectroscopy reveals hydrogen bonding between chlorpheniramine maleate and α-cyclodextrin (α-CD), evidenced by shifts in O-H stretching (3400 → 3394 cm⁻¹) and C=O peaks. Such complexes improve solubility and stability for controlled-release formulations .

Methodological Notes

- Stereoselectivity in Pharmacokinetics : CYP2D6 enzyme activity significantly influences chlorpheniramine’s stereoselective metabolism, requiring enantiomer-specific assays for clinical pharmacokinetic studies .

- Multi-component Analysis : HPLC methods with cyanopropyl stationary phases or gradient elution are preferred for cough-cold formulations containing acetaminophen, phenylephrine, and chlorpheniramine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。